

Alachlor-d13: A Technical Guide to Synthesis, Manufacturing, and Biological Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alachlor-d13**

Cat. No.: **B020859**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of **Alachlor-d13**, an isotopically labeled analog of the widely used chloroacetanilide herbicide, Alachlor. This document details a proposed synthetic pathway, experimental protocols, and the relevant metabolic pathways crucial for understanding its toxicological profile. The inclusion of **Alachlor-d13** as an internal standard is vital for accurate quantification in metabolic, environmental, and toxicological studies.

Physicochemical and Isotopic Data of Alachlor-d13

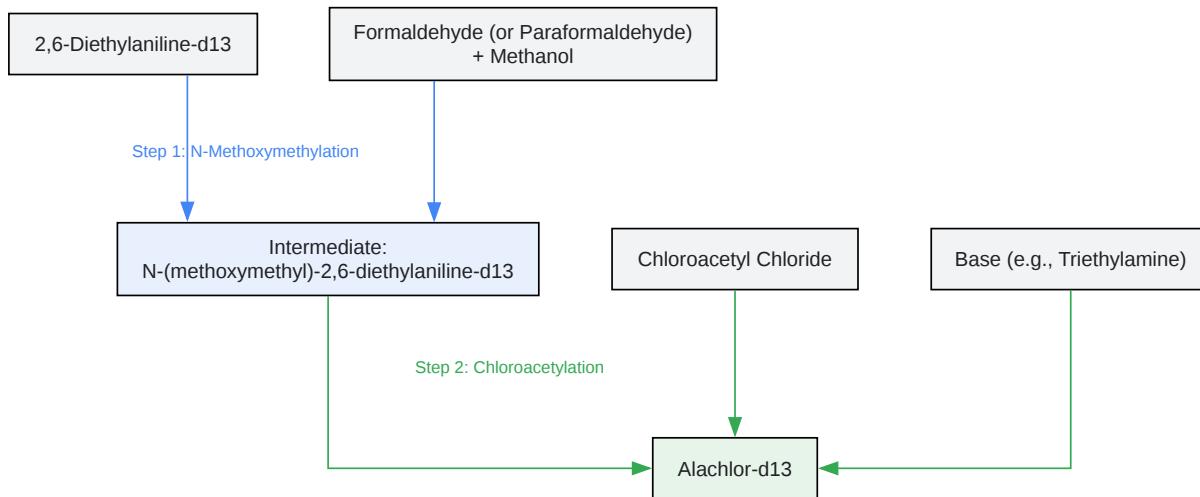
Quantitative data for **Alachlor-d13** are summarized below. These values are essential for analytical method development and characterization.

Property	Value	Citation(s)
CAS Number	1015856-63-9	[1]
Molecular Formula	C ₁₄ H ₇ D ₁₃ ClNO ₂	[1]
Molecular Weight	282.85 g/mol	[1]
IUPAC Name	2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide	
Synonyms	2-chloro-2',6'-diethyl-N-(methoxymethyl)acetanilide-d13	[1]
Appearance	Colorless to white solid	
Isotopic Purity	Typically ≥98%	
Chemical Purity	Typically ≥98% (by GC/MS or LC/MS)	

Proposed Synthesis and Manufacturing Workflow

The synthesis of **Alachlor-d13** is analogous to the manufacturing process of unlabeled Alachlor, a method established by Monsanto.^[2] The key to producing the deuterated version is the use of an isotopically labeled starting material, 2,6-diethylaniline-d13. The general manufacturing process involves two primary chemical transformations: N-methoxymethylation followed by chloroacetylation.

A diagram of the proposed synthesis workflow is presented below.



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Proposed two-step synthesis of **Alachlor-d13**.

Experimental Protocols

The following are representative experimental protocols for the synthesis of **Alachlor-d13**.

These methods are based on established chemical principles for N-alkylation and acylation of anilines. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(methoxymethyl)-2,6-diethylaniline-d13 (Intermediate)

This step involves the reaction of the deuterated aniline with formaldehyde and methanol to form the N-methoxymethyl intermediate.

Materials:

- 2,6-diethylaniline-d13 (1.0 eq)

- Paraformaldehyde (1.1 eq)
- Anhydrous Methanol
- Anhydrous Toluene
- Catalytic amount of p-Toluenesulfonic acid (optional)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,6-diethylaniline-d13, paraformaldehyde, and anhydrous toluene.
- Add anhydrous methanol to the mixture.
- Heat the reaction mixture to reflux. Water generated during the reaction is removed azeotropically via the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aniline is consumed.
- Once the reaction is complete, cool the mixture to room temperature.
- Neutralize the mixture with a mild base (e.g., sodium bicarbonate solution) if an acid catalyst was used.
- Extract the organic layer with a suitable solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(methoxymethyl)-2,6-diethylaniline-d13 intermediate.
- The crude product may be used directly in the next step or purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Alachlor-d13

This final step is an acylation reaction where the intermediate is reacted with chloroacetyl chloride in the presence of a base.

Materials:

- N-(methoxymethyl)-2,6-diethylaniline-d13 (from Step 1, 1.0 eq)
- Chloroacetyl chloride (1.1 eq)
- Anhydrous Triethylamine (or other suitable base, 1.2 eq)
- Anhydrous dichloromethane (or other inert solvent)

Procedure:

- Dissolve the N-(methoxymethyl)-2,6-diethylaniline-d13 intermediate in anhydrous dichloromethane in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add anhydrous triethylamine to the solution.
- Slowly add chloroacetyl chloride dropwise to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude **Alachlor-d13** can be purified by recrystallization (e.g., from ethanol/water or hexane) or column chromatography to yield the final product.

Quantitative Synthesis Data

The following table outlines the expected data to be collected during the synthesis of **Alachlor-d13**. Actual values will vary based on reaction scale and optimization.

Parameter	Step 1: Intermediate Formation	Step 2: Final Product Formation
Theoretical Yield (g)	Calculated based on starting material	Calculated based on intermediate
Actual Yield (g)	Measured post-purification	Measured post-purification
Reaction Yield (%)	$(\text{Actual/Theoretical}) \times 100$	$(\text{Actual/Theoretical}) \times 100$
Purity (by HPLC or GC/MS)	>95%	>98%
Mass Spectrum (m/z)	Expected $[\text{M}+\text{H}]^+$	Expected $[\text{M}+\text{H}]^+$ for $\text{C}_{14}\text{H}_7\text{D}_{13}\text{ClNO}_2$
^1H NMR & ^{13}C NMR	Confirm structure, note absence of specific proton signals	Confirm final structure and deuteration pattern

Mammalian Metabolic Pathway and Toxicity

For drug development professionals, understanding the metabolic fate and toxicological profile of a compound is paramount. Alachlor is classified as a probable human carcinogen by the U.S. EPA, a conclusion based on tumor formation in rats.^[3] The toxicity is linked to its metabolic activation into reactive intermediates.

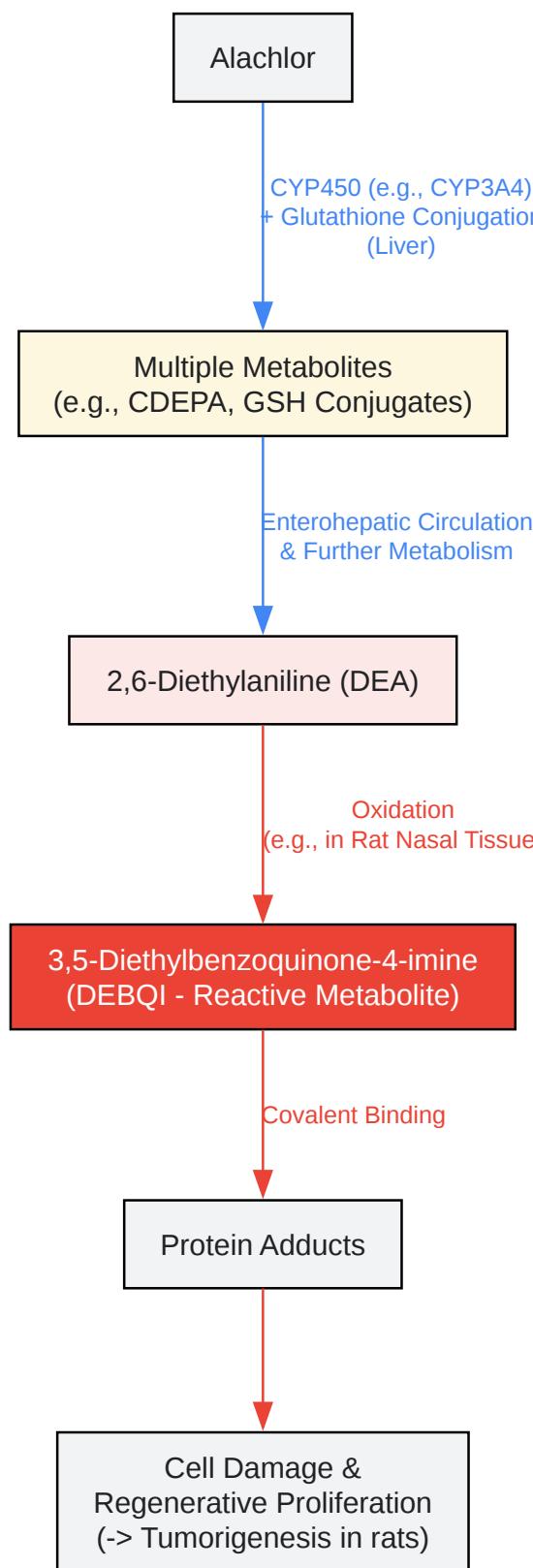
The metabolic pathway involves several key steps, primarily occurring in the liver and target tissues.^{[4][5]}

- Phase I Metabolism: Alachlor is metabolized by cytochrome P450 enzymes (specifically CYP3A4 in humans) via demethylation to form 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA).^[3]

- Phase II Conjugation: Both Alachlor and its metabolites can be conjugated with glutathione (GSH).[4][5]
- Enterohepatic Recirculation: These glutathione conjugates are transported to the gastrointestinal tract, where they are further metabolized by gut microbiota.[4][5]
- Bioactivation: Subsequent metabolism, particularly in the nasal turbinates of rats, converts metabolites into 2,6-diethylaniline (DEA), which is then oxidized to a reactive electrophilic species, 3,5-diethylbenzoquinone-4-imine (DEBQI).[6]
- Toxicity: This reactive quinone imine (DEBQI) can form protein adducts, leading to cellular damage, increased cell turnover, and ultimately, tumor formation in rats.[4]

Crucially, the metabolic capacity to form the toxic DEIQ metabolite is significantly lower in humans compared to rats, suggesting a species-specific mechanism of action.[4]

The diagram below illustrates this critical bioactivation pathway.

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Bioactivation pathway of Alachlor leading to toxicity.

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